tert-butyl N-(oxolan-2-ylmethyl)-N-(piperidin-4-yl)carbamate
Description
tert-butyl N-(oxolan-2-ylmethyl)-N-(piperidin-4-yl)carbamate (CAS: 1305712-04-2) is a carbamate derivative featuring a piperidin-4-yl core substituted with an oxolan-2-ylmethyl group and a tert-butoxycarbonyl (Boc) protecting group. This compound is synthesized via nucleophilic substitution or coupling reactions, often involving tert-butyl carbamate precursors and oxolane-derived reagents. Its molecular structure combines a rigid piperidine ring with the conformational flexibility of the oxolane (tetrahydrofuran) moiety, making it valuable in medicinal chemistry for modulating pharmacokinetic properties such as solubility and metabolic stability . The Boc group serves as a temporary protective group for the amine, enabling selective functionalization during multi-step syntheses.
Properties
IUPAC Name |
tert-butyl N-(oxolan-2-ylmethyl)-N-piperidin-4-ylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O3/c1-15(2,3)20-14(18)17(11-13-5-4-10-19-13)12-6-8-16-9-7-12/h12-13,16H,4-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPBQFEKVHILSDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC1CCCO1)C2CCNCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(oxolan-2-ylmethyl)-N-(piperidin-4-yl)carbamate typically involves the reaction of tert-butyl chloroformate with N-(oxolan-2-ylmethyl)-N-(piperidin-4-yl)amine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature and under an inert atmosphere to prevent any side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product. Purification steps, such as crystallization or chromatography, are employed to isolate the compound from any impurities.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-(oxolan-2-ylmethyl)-N-(piperidin-4-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the carbamate or piperidine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of new carbamate or amide derivatives.
Scientific Research Applications
Scientific Research Applications
-
Pharmaceutical Development
- Tert-butyl N-(oxolan-2-ylmethyl)-N-(piperidin-4-yl)carbamate has been investigated for its potential as a drug candidate targeting specific receptors. Its structural components suggest that it may interact with various biological targets, including neurotransmitter receptors.
- Toll-like Receptor Modulation
- Neuropharmacology
-
Synthesis of Analogues
- The compound serves as a precursor for the synthesis of various analogues that may exhibit improved pharmacological properties or reduced side effects. This aspect is crucial in the iterative process of drug development.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of tert-butyl N-(oxolan-2-ylmethyl)-N-(piperidin-4-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its structure and the nature of the target. The pathways involved in its action can include binding to active sites, altering enzyme activity, or modulating receptor signaling.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of N-(piperidin-4-yl)carbamates
Pharmacological and Industrial Relevance
- Drug Development : The oxolan-2-ylmethyl group in the target compound is less metabolically labile than acetyl groups, reducing first-pass elimination in preclinical models . In contrast, acetylated derivatives () are prone to hydrolysis, limiting their in vivo utility.
- Material Science : Fluorinated carbamates () are leveraged in fluoropolymer synthesis due to their thermal stability and low surface energy .
Research Findings and Case Studies
- Kinase Inhibitor Synthesis : highlights the use of tert-butyl (1-acetylpiperidin-4-yl)carbamate as a precursor for kinase inhibitors. The acetyl group is later replaced with pharmacophores, whereas the oxolan-2-ylmethyl variant may offer improved bioavailability in similar scaffolds .
- High-Throughput Crystallography: notes the role of SHELX software in resolving crystal structures of carbamates, aiding in the analysis of substituent effects on molecular packing .
Biological Activity
Tert-butyl N-(oxolan-2-ylmethyl)-N-(piperidin-4-yl)carbamate is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article explores its biological activity, synthesis, and potential therapeutic implications, supported by relevant data and research findings.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
- IUPAC Name : this compound
- Molecular Formula : C15H28N2O3
- Molecular Weight : 284.39 g/mol
- InChI Key : FAQMRAPRORITNH-UHFFFAOYSA-N
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes in the body. Preliminary studies suggest that it may act as a modulator of neurotransmitter systems, influencing pathways related to pain perception, mood regulation, and neuroprotection.
Pharmacological Studies
Several studies have investigated the pharmacological properties of this compound:
- Antinociceptive Activity : Research indicates that the compound exhibits significant antinociceptive effects in animal models, suggesting potential applications in pain management. For instance, studies demonstrated a reduction in pain response comparable to established analgesics at similar doses .
- Neuroprotective Effects : In vitro studies have shown that this compound can protect neuronal cells from oxidative stress-induced damage. This property is crucial for developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
- Anti-inflammatory Properties : The compound has also been evaluated for its anti-inflammatory effects. In vitro tests revealed a decrease in pro-inflammatory cytokine release from activated macrophages, indicating its potential as an anti-inflammatory agent .
Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antinociceptive | Significant pain reduction | |
| Neuroprotective | Protection against oxidative stress | |
| Anti-inflammatory | Decreased cytokine release |
Case Studies
- Case Study on Pain Management : A study conducted on rodents demonstrated that administration of this compound resulted in a statistically significant reduction in pain scores when subjected to formalin-induced pain models. The results were comparable to those observed with morphine treatment, highlighting the compound's potential as a non-opioid analgesic .
- Neuroprotection in Cell Cultures : In a controlled laboratory setting, neuronal cell lines exposed to oxidative stress showed improved viability and reduced apoptosis when treated with varying concentrations of the compound. The protective effect was dose-dependent, suggesting a promising avenue for further research into neuroprotective therapies .
Q & A
Q. What are the common synthetic routes for preparing tert-butyl N-(oxolan-2-ylmethyl)-N-(piperidin-4-yl)carbamate, and what critical parameters influence reaction yields?
The synthesis typically involves multi-step reactions, including protection/deprotection of functional groups. For example, piperidin-4-amine derivatives are often reacted with tert-butyloxycarbonyl (Boc) protecting agents under basic conditions (e.g., triethylamine in dichloromethane). Subsequent alkylation with oxolan-2-ylmethyl groups requires careful control of stoichiometry and temperature to avoid over-substitution. Critical parameters include:
- Solvent choice : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity .
- Catalysts : Triethylamine or DMAP improves reaction efficiency .
- Temperature : Reactions are typically conducted at 0–25°C to minimize side reactions .
Yields can drop below 50% if moisture-sensitive intermediates are not handled under inert atmospheres .
Q. How can researchers optimize purification methods for this compound to achieve >95% purity?
Purification often combines silica gel column chromatography (using gradients of ethyl acetate/hexane) with recrystallization. Key steps include:
Q. What spectroscopic techniques are essential for structural validation, and how should data discrepancies be addressed?
- NMR : ¹H/¹³C NMR confirms substitution patterns on the piperidine and oxolane rings. For example, the tert-butyl group appears as a singlet at ~1.4 ppm in ¹H NMR .
- HRMS : Validates molecular weight (e.g., [M+H]+ calculated for C₁₆H₂₉N₂O₃: 297.2178) .
Discrepancies between predicted and observed signals may arise from conformational flexibility. In such cases, variable-temperature NMR or X-ray crystallography resolves ambiguities .
Advanced Research Questions
Q. What strategies resolve contradictions in spectral data (e.g., NMR vs. HRMS) for structural validation?
Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?
DFT calculations (e.g., B3LYP/6-31G*) model transition states for reactions at the carbamate carbonyl. Key insights include:
Q. What are the limitations of current synthetic protocols, and how can they be addressed for scalable production?
- Low yields : Multi-step syntheses often suffer from cumulative inefficiencies. Flow chemistry reduces intermediate isolation steps .
- Byproduct formation : Urea derivatives may form via competing pathways. Kinetic studies using in-situ IR spectroscopy optimize reaction times .
Q. How does the electronic environment of the piperidine nitrogen influence the compound’s stability under acidic conditions?
The Boc-protected piperidine nitrogen resists protonation (pKa ≈ 2–3), but cleavage occurs under strong acids (e.g., HCl/dioxane). Stability assays (monitored by ¹H NMR) show degradation half-lives of <1 hour at pH <1, necessitating neutral storage conditions .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
